![molecular formula C11H12O3 B1624958 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 111080-50-3](/img/structure/B1624958.png)
2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
“2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 111080-50-3. It has a molecular weight of 192.21 and its IUPAC name is 2-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid . It is a white to yellow solid in physical form .
Synthesis Analysis
Benzofuran compounds, including “2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid”, can be synthesized using a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring using proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid” is represented by the linear formula C11H12O3 . The InChI code for this compound is 1S/C11H12O3/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a white to yellow solid . It has a molecular weight of 192.21 . The compound has a molecular formula of C11H12O3 .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been found to exhibit significant anticancer activities. For instance, certain substituted benzofurans show dramatic cell growth inhibitory effects on various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Pharmaceutical Applications
Benzofuran compounds are recognized for their extensive pharmaceutical applications. Notable examples include amiodarone and efaroxan—an α2 adrenoreceptor antagonist used for the treatment of specific conditions .
Synthesis of Natural Products
The synthetic approaches for benzofurans are often relevant to the synthesis of natural products, highlighting their importance in natural product chemistry .
Halogenated Derivatives
Halogenated 2,3-dihydrobenzofurans can be synthesized and further elaborated via traditional transition-metal catalyzed coupling reactions, indicating their utility in organic synthesis and medicinal chemistry .
Asymmetric Synthesis
Functionalized 2,3-dihydrobenzofuran derivatives can be prepared via asymmetric synthesis methods, which are crucial for producing enantiomerically pure compounds for various applications .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of tumor growth, bacterial killing, reduction of oxidative stress, and inhibition of viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, the effects could include cell death (in the case of tumor cells), inhibition of bacterial growth, reduction of oxidative stress, and inhibition of viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid . These factors could include the presence of other compounds, pH, temperature, and the specific cellular environment.
properties
IUPAC Name |
2-ethyl-3H-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFKARLLSPQFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436880 | |
Record name | 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
111080-50-3 | |
Record name | 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.